molecular formula C8H14O2 B8530537 4-(1-Ethoxyethoxy)-1-butyne CAS No. 18669-05-1

4-(1-Ethoxyethoxy)-1-butyne

Cat. No.: B8530537
CAS No.: 18669-05-1
M. Wt: 142.20 g/mol
InChI Key: JHJGLMJTIBBSSD-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethoxy)-1-butyne is an alkyne derivative featuring an ethoxyethoxy functional group at the terminal position of a butyne backbone. This compound is structurally characterized by a triple bond (C≡C) at the 1-position and a 1-ethoxyethoxy moiety (-OCH₂CH₂OCH₂CH₃) at the 4-position.

Its primary application lies in organic synthesis, particularly as a precursor for chiral intermediates or protected alcohols in pharmaceuticals and agrochemicals. For example, structurally similar compounds like 4-(1-Ethoxyethoxy)-2-methyl-1-butene are intermediates in synthesizing mevalonolactone, a precursor to vitamin E derivatives .

Properties

CAS No.

18669-05-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-(1-ethoxyethoxy)but-1-yne

InChI

InChI=1S/C8H14O2/c1-4-6-7-10-8(3)9-5-2/h1,8H,5-7H2,2-3H3

InChI Key

JHJGLMJTIBBSSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-(1-Ethoxyethoxy)-1-butyne, enabling a comparative analysis of their properties, reactivity, and applications.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Backbone Type Key Features
This compound C₈H₁₂O₂* ~156.18* Alkyne, ethoxyethoxy Butyne Terminal alkyne with ether group
1-Butene, 4-(1-ethoxyethoxy)- C₈H₁₆O₂ 144.21 Alkene, ethoxyethoxy Butene Terminal alkene with ether group
4-Ethoxy-1-butene C₆H₁₂O 100.16 Alkene, ethoxy Butene Simpler ether with shorter chain
4-(1-Ethoxyethoxy)-2-methyl-1-butene C₉H₁₈O₂ 158.24 Alkene, ethoxyethoxy, methyl branch Butene Branched structure for steric effects

*Estimated based on analogous compounds.

Physicochemical Properties

  • Smaller analogs like 4-Ethoxy-1-butene (C₆H₁₂O) may exhibit higher solubility in polar solvents . A structurally distinct but related compound, 4-(1-Ethoxyethoxy)-pyrazolo-pyrimidine (C₉H₁₂N₄O₂), shows solubility of 1.91 g/L, suggesting that ethoxyethoxy groups moderately reduce hydrophilicity .
  • Reactivity: The alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike its alkene counterparts .

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